![molecular formula C15H11Cl2NO4S B2824434 2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1281688-95-6](/img/structure/B2824434.png)

2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

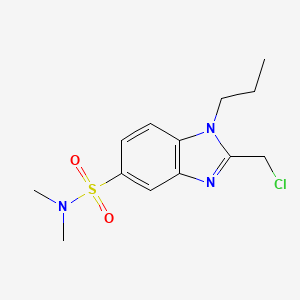

The compound is a benzoic acid derivative with a sulfonylamino group and a 4-chlorophenyl ethenyl group attached. Benzoic acid derivatives are commonly used in organic synthesis and can have various applications depending on their functional groups .

Molecular Structure Analysis

The molecular structure would be based on the benzoic acid backbone, with the sulfonylamino group likely providing significant polarity and potential for hydrogen bonding. The ethenyl group could provide some degree of conformational rigidity .Chemical Reactions Analysis

As a benzoic acid derivative, this compound would likely undergo reactions typical of carboxylic acids, such as esterification. The sulfonylamino group might also be reactive under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic, and the sulfonylamino group could enhance its water solubility .Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

- Polymer Derivatives for Proton Exchange Membranes : High molecular weight poly(2,5-benzophenone) derivatives, synthesized through nickel-catalyzed coupling polymerization, show promise for use in proton exchange membranes. These polymers, upon sulfonation, demonstrate significant proton conductivity, indicating potential applications in fuel cell technology (Ghassemi & McGrath, 2004).

Environmental Degradation and Treatment

- Degradation of Benzophenone Derivatives : The study on the transformation mechanism of benzophenone-4 in chlorination disinfection processes reveals insights into environmental pathways and degradation products, which can guide water treatment and pollution mitigation strategies (Xiao et al., 2013).

Biochemical Research and Development

- Sulfonylureas and Benzoic Acid Derivatives in Hypoglycemic Activity : Research into [(acylamino)ethyl]benzoic acids demonstrates the hypoglycemic activity linked to binding at insulin-releasing receptor sites, offering insights into diabetes treatment options (Brown & Foubister, 1984).

Antimicrobial Applications

- Antimicrobial Activity of Thioureides : Thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid show selective and effective antimicrobial properties against various microbial strains, highlighting their potential as antimicrobial agents, especially for multidrug-resistant infections (Limban et al., 2008).

Analytical and Detection Tools

- Fluorescent Molecular Probes : The synthesis and spectral properties of fluorescent solvatochromic dyes derived from 2,5-diphenyloxazoles, including those with sulfonyl groups, offer a basis for developing ultrasensitive fluorescent probes for biological studies (Diwu et al., 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO4S/c16-11-3-1-10(2-4-11)7-8-23(21,22)18-12-5-6-14(17)13(9-12)15(19)20/h1-9,18H,(H,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKDYJVTTUXDNL-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2824353.png)

![2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2824354.png)

![4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2824359.png)

![[4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2824360.png)

![2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2824364.png)

![3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2824368.png)

![(3Z)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-{[(4-nitrophenyl)methoxy]imino}propanamide](/img/structure/B2824369.png)

![(3-Fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2824372.png)

![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)